N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with nitro and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Amination: The diamine groups are introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring under basic conditions.
Methoxylation: The methoxypropan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent like methoxypropanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro and diamine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The methoxypropan-2-yl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide
- N1-(2-chlorobenzyl)-N2-(1-methoxypropan-2-yl)oxalamide
- N1-(2-methoxybenzyl)-N2-(1-methoxypropan-2-yl)oxalamide
Uniqueness
N2-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of nitro and diamine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-N-(1-methoxypropan-2-yl)-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(4-16-2)11-8-10-3-6(13(14)15)7(9)12-8/h3,5H,4H2,1-2H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFGHFIASCJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC=C(C(=N1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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